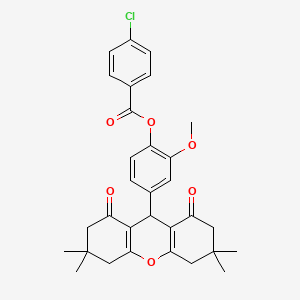![molecular formula C22H24N4O6S B11604291 3-[(E)-{2-[3-(tert-butylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-4-hydroxybenzoic acid](/img/structure/B11604291.png)
3-[(E)-{2-[3-(tert-butylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-4-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(E)-2-[3-(TERT-BUTYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-4-HYDROXYBENZOIC ACID is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes a benzisothiazole moiety, a hydrazone linkage, and a hydroxybenzoic acid core, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-2-[3-(TERT-BUTYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-4-HYDROXYBENZOIC ACID typically involves multiple steps:
Formation of the Benzisothiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzisothiazole ring.
Hydrazone Formation: The hydrazone linkage is formed by reacting the benzisothiazole derivative with a hydrazine compound under controlled conditions.
Coupling with Hydroxybenzoic Acid: The final step involves coupling the hydrazone intermediate with 4-hydroxybenzoic acid using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoic acid moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Substitution: The benzisothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Functionalized benzisothiazole derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating catalytic reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Biochemistry: Used in studies involving enzyme inhibition and protein-ligand interactions.
Industry
Dye and Pigment Production: The compound’s chromophoric properties make it suitable for use in dyes and pigments.
Polymer Chemistry: Can be incorporated into polymer matrices to enhance material properties.
作用機序
The mechanism of action of 3-{[(E)-2-[3-(TERT-BUTYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-4-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets. The benzisothiazole moiety can interact with enzymes or receptors, modulating their activity. The hydrazone linkage may participate in redox reactions, influencing cellular processes. The hydroxybenzoic acid core can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
3-{[(E)-2-[3-(TERT-BUTYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-4-HYDROXYBENZOIC ACID: shares similarities with other benzisothiazole derivatives and hydrazone compounds.
Uniqueness
Structural Complexity: The combination of benzisothiazole, hydrazone, and hydroxybenzoic acid moieties in a single molecule is unique.
Functional Versatility:
特性
分子式 |
C22H24N4O6S |
|---|---|
分子量 |
472.5 g/mol |
IUPAC名 |
3-[(E)-[[3-(tert-butylamino)-3-oxopropyl]-(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinylidene]methyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C22H24N4O6S/c1-22(2,3)24-19(28)10-11-26(20-16-6-4-5-7-18(16)33(31,32)25-20)23-13-15-12-14(21(29)30)8-9-17(15)27/h4-9,12-13,27H,10-11H2,1-3H3,(H,24,28)(H,29,30)/b23-13+ |
InChIキー |
CHEATDMEJANYFL-YDZHTSKRSA-N |
異性体SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=C(C=CC(=C3)C(=O)O)O |
正規SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=C(C=CC(=C3)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11604226.png)
![(2E)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B11604230.png)
![N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11604239.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11604241.png)
![N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11604245.png)
![2-(2-amino-3-cyano-4H-[1]benzothieno[3,2-b]pyran-4-yl)phenyl 2-chlorobenzoate](/img/structure/B11604251.png)
![6-imino-11-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604255.png)
![3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11604260.png)
![(3-Amino-6-methyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone](/img/structure/B11604267.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B11604278.png)
![2-Phenyl-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11604282.png)

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]ethanol](/img/structure/B11604287.png)
![8-morpholin-4-yl-N-pentyl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11604289.png)
